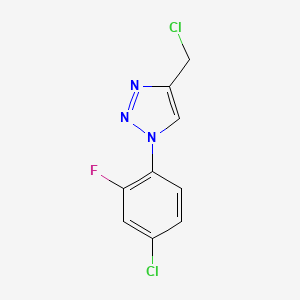

1-(4-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-4-(chloromethyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2FN3/c10-4-7-5-15(14-13-7)9-2-1-6(11)3-8(9)12/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTGXOLPTNPSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)N2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most widely employed method for synthesizing 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective "click chemistry" reaction that forms 1,4-disubstituted triazoles with high yield and specificity.

Step 1: Preparation of the azide intermediate by substitution of a suitable chloro precursor with sodium azide.

Step 2: CuAAC reaction between the azide and a terminal alkyne bearing the 4-chloro-2-fluorophenyl substituent.

Step 3: Isolation and purification of the 1,4-disubstituted triazole product.

This approach is supported by multiple studies demonstrating efficient synthesis of 1,2,3-triazoles under mild conditions with low catalyst loading and water-compatible solvents.

Catalyst: CuI or CuSO4·5H2O with sodium ascorbate as a reducing agent.

Solvent: Mixture of water and tert-butanol or THF/water.

Temperature: Room temperature to 60 °C.

Reaction time: 30 minutes to 6 hours.

Purification: Flash chromatography on silica gel using dichloromethane/methanol or ethyl acetate/hexane gradients.

Chloromethylation of the Triazole Ring

After formation of the triazole ring, chloromethylation at the C-4 position is typically carried out to introduce the chloromethyl substituent.

Treatment of the triazole with formaldehyde and hydrochloric acid under controlled conditions.

This step selectively introduces the chloromethyl group onto the triazole ring.

The reaction is generally performed under acidic aqueous conditions to facilitate electrophilic substitution.

This chloromethylation method is well-documented for similar triazole derivatives and is critical for obtaining the desired substitution pattern.

Coupling with 4-chloro-2-fluorophenyl Moiety

In some synthetic routes, the 4-chloro-2-fluorophenyl substituent is introduced either via the alkyne component in the CuAAC reaction or by nucleophilic substitution after chloromethylation.

The alkyne bearing the 4-chloro-2-fluorophenyl group can be synthesized or purchased.

Alternatively, the chloromethylated triazole can be coupled with 4-chloro-2-fluorophenyl derivatives under basic conditions to form the N-substituted triazole.

Detailed Reaction Scheme and Conditions

Research Findings and Optimization

Catalyst Loading: Studies show that low catalyst loadings (down to 0.5 mol%) of CuI or CuSO4 with sodium ascorbate are sufficient to drive the cycloaddition efficiently, reducing cost and metal contamination.

Solvent Effects: Water or water-organic solvent mixtures enhance reaction rates and facilitate green chemistry principles, improving atom economy and reducing hazardous waste.

Temperature and Time: Ultrasonic irradiation at 60 °C for 30 minutes can accelerate the reaction, while conventional stirring at room temperature for several hours is also effective.

Chloromethylation Control: The chloromethylation step requires careful control of formaldehyde and HCl concentrations to avoid over-chloromethylation or decomposition of sensitive triazole rings.

Purification: Silica gel chromatography using appropriate solvent gradients efficiently separates the desired product from side products and unreacted starting materials.

Comparative Analysis with Related Triazole Syntheses

| Feature | This compound Preparation | Related 1,2,3-Triazole Syntheses |

|---|---|---|

| Azide Source | Aromatic chloride substituted with chlorine and fluorine | Various aryl or alkyl halides |

| Cycloaddition Catalyst | CuI or CuSO4 with sodium ascorbate | Similar copper catalysts |

| Chloromethylation | Formaldehyde + HCl | Often used in triazole functionalization |

| Solvent System | Water/tert-butanol or THF/water | Water or organic solvents |

| Reaction Time | 0.5 to 6 hours | Comparable |

| Yield Range | 65-85% overall | 60-90% typical |

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alcohols can replace the chlorine atom.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring and the phenyl group.

Coupling Reactions: The triazole ring can participate in coupling reactions with various electrophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Nucleophilic Substitution: Products include substituted triazoles with various functional groups replacing the chloromethyl group.

Oxidation and Reduction: Products include oxidized or reduced derivatives of the triazole and phenyl groups.

Scientific Research Applications

1-(4-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.

Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response, depending on its specific application and target.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Biological Activity

1-(4-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including its potential as an anticancer agent, enzyme inhibitor, and its antimicrobial effects.

- Molecular Formula : C9H6Cl2FN3

- Molecular Weight : 246.07 g/mol

- CAS Number : 1249604-96-3

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, a study evaluating various triazole derivatives found that those with electron-withdrawing groups exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound demonstrated an IC50 value of approximately 5.9 µM against A549 cells, suggesting strong antiproliferative effects compared to standard treatments like Cisplatin .

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| A549 | 5.9 | Better than Cisplatin (15.37) |

| SW-480 | 2.3 | Better than Cisplatin (16.1) |

| MCF-7 | 5.65 | Comparable to Cisplatin (3.2) |

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In kinetic studies, it was observed that this compound exhibited noncompetitive inhibition of AChE and competitive inhibition of BChE . These findings indicate potential applications in treating neurodegenerative diseases where cholinesterase inhibition is beneficial.

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have garnered attention due to their effectiveness against various pathogens. The compound's structure allows it to interact with microbial enzymes, making it a candidate for further investigation in the field of antimicrobial therapy. Specific studies have shown that modifications in the triazole ring can enhance antibacterial activity, suggesting that this compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the biological activities of triazole derivatives, including this specific compound:

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various triazole derivatives on human cancer cell lines, finding that compounds with chlorine and fluorine substitution exhibited enhanced activity.

- Structure-Activity Relationship (SAR) : Research has indicated that the presence of electron-withdrawing groups at specific positions on the phenyl ring significantly affects biological activity. For example, compounds with chlorine at the para position showed increased potency against cancer cell lines compared to their non-substituted counterparts .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole?

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely used method for synthesizing 1,2,3-triazoles. For example, highlights the robustness of CuAAC in achieving regioselective 1,4-disubstituted triazoles. A typical protocol involves reacting an azide precursor (e.g., 4-chloro-2-fluorophenyl azide) with a chloromethyl-substituted alkyne under catalytic conditions (CuSO₄/sodium ascorbate, 50°C, 16 hours). Purification often employs gradient chromatography (e.g., CH₂Cl₂/MeOH 5:1) to isolate the product, with yields ranging from 60–83% depending on substituents .

Table 1: Representative Synthesis Conditions

| Method | Catalyst/Reagents | Yield (%) | Reference |

|---|---|---|---|

| CuAAC | CuSO₄, sodium ascorbate | 60–83 | |

| Ag-Zn catalysis | Ag-Zn nanoheterostructures | 45–83 |

Q. How is the structural identity of this compound confirmed in academic research?

Structural confirmation relies on 1H/13C NMR and X-ray crystallography . Key NMR signals include:

- Chloromethyl group (CH₂Cl): δ ~5.54 ppm (singlet) .

- Aromatic protons: δ 7.25–7.68 ppm (multiplet/doublets) .

- Fluorine-coupled splitting in the 4-chloro-2-fluorophenyl group . For crystallographic analysis, SHELX software ( ) is routinely used for refinement. A monoclinic crystal system (space group C2/c) with lattice parameters a = 15.286 Å, b = 13.610 Å, and β = 100.91° has been reported for analogous triazoles .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in 1,2,3-triazole synthesis, and what strategies mitigate undesired isomers?

Regioselectivity is highly dependent on the catalyst. CuAAC favors 1,4-disubstitution ( ), while Ag-based catalysts (e.g., Ag-Zn nanoheterostructures) may alter selectivity in sterically hindered systems ( ). For example, reports 83% yield for 1-(4-chlorobenzyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole using Ag-Zn, compared to 60% via CuAAC for similar derivatives . To minimize side products, optimize:

Q. What computational approaches are used to predict the biological activity of this triazole derivative?

Molecular docking and QSAR modeling are critical. For instance, uses docking to correlate antiprotozoal activity with electron-withdrawing substituents (e.g., Cl, F), which enhance target binding. Computational models suggest the chloromethyl group increases lipophilicity (logP ~2.8), improving membrane permeability . Tools like AutoDock Vina and Gaussian09 optimize binding poses against targets like Plasmodium falciparum enzymes .

Q. How can researchers resolve contradictions in reported biological data for structurally similar triazoles?

Discrepancies often arise from assay conditions or substituent effects. For example:

- reports high antiprotozoal activity (IC₅₀ = 0.45 µM) for triazoles with dual CN/OH groups, while notes reduced efficacy with bulky substituents.

- Standardize assays (e.g., fixed pH, temperature) and validate via dose-response curves .

- Compare logD values and metabolic stability (e.g., microsomal half-life) to isolate structure-activity trends .

Q. What challenges arise in crystallizing triazole derivatives, and how are they addressed?

Common issues include poor crystal growth due to flexibility of the triazole ring. Strategies include:

- Using slow evaporation with high-boiling solvents (e.g., DMF/EtOH mixtures).

- Incorporating halogen bonds (Cl/F atoms enhance crystal packing) .

- SHELXL refinement ( ) to resolve twinning or disorder in diffraction data .

Methodological Tables

Table 2: Key NMR Data for Structural Confirmation

| Proton/Group | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Chloromethyl (CH₂Cl) | 5.54 | Singlet | |

| Aromatic H (C6H3ClF) | 7.25–7.68 | Multiplet | |

| Triazole H | 8.10–8.30 | Singlet |

Table 3: Biological Activity Comparison

| Substituent Pattern | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-Cl, 2-F, CH₂Cl | P. falciparum | 0.45 | |

| 4-Cl, 2-OCH₃ | Bacterial FabI | 1.2 | |

| 4-CF₃ | West Nile Virus | 3.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.